methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.147726857 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polyazanaphthalenes Synthesis
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, closely related to the compound , have been utilized in the synthesis of various derivatives like 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine. This shows the potential of such compounds in synthesizing a wide range of polyazanaphthalenes for various applications (Harb, Hesien, Metwally, & Elnagdi, 1989).Crystal Structure and Computational Studies
Similar pyrazole derivatives have been the subject of extensive studies to understand their molecular structure through X-ray diffraction and computational methods. Such studies contribute to a deeper understanding of the structural and electronic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).Ultrasound-promoted Synthesis
Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which are structurally related, have been synthesized using an ultrasound-promoted method. This indicates the potential of advanced synthesis techniques in producing such compounds more efficiently (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).Experimental and Quantum-Chemical Studies
Derivatives of pyrazole-3-carboxamide and -3-carboxylate have been extensively studied, highlighting the utility of such compounds in experimental and theoretical chemistry to understand reaction mechanisms and structural properties (Yıldırım, Kandemirli, & Akçamur, 2005).Synthesis of Novel Pyrazolo[3,4-b]pyridine Products
Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through the condensation of pyrazole-5-amine derivatives, showcasing the versatility of these compounds in creating new heterocyclic structures (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).Synthesis of Pyrazolopyrimidines Derivatives
A variety of pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized, demonstrating their potential as precursors in creating a wide range of biologically active molecules (Rahmouni et al., 2016).Synthesis of 1H-Pyrazolo[3,4-b]pyridines for Biomedical Applications
The synthesis of 1H-pyrazolo[3,4-b]pyridines, a group closely related to the compound , has been explored for biomedical applications, indicating the potential medical and pharmaceutical applications of such compounds (Donaire-Arias et al., 2022).
Properties
IUPAC Name |
methyl 6-cyclopropyl-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-7-18-14-13(9(2)17-18)11(15(19)20-3)8-12(16-14)10-5-6-10/h8,10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWZEOWDJCMJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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